SID 7969543 SID 7969543 2-[[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 868224-64-0
VCID: VC0004693
InChI: InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27)
SMILES: CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C24H24N2O7
Molecular Weight: 452.5 g/mol

SID 7969543

CAS No.: 868224-64-0

Cat. No.: VC0004693

Molecular Formula: C24H24N2O7

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

SID 7969543 - 868224-64-0

CAS No. 868224-64-0
Molecular Formula C24H24N2O7
Molecular Weight 452.5 g/mol
IUPAC Name ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Standard InChI InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27)
Standard InChI Key KWMBIIQCLUIHDI-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Canonical SMILES CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4

Chemical Identity and Structural Characteristics

SID 7969543, chemically designated as ethyl 2-[[2-[2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate, is a small molecule inhibitor with a molecular weight of 452.46 g/mol (C24_{24}H24_{24}N2_{2}O7_{7}) . Its structure features an isoquinolinone scaffold linked to a benzodioxin moiety via an ethyl ester group, optimized for binding to SF-1's ligand-binding domain .

Key Chemical Properties

PropertyValue
CAS Number868224-64-0
Solubility10 mM in DMSO
Purity≥98% (HPLC)
Storage Conditions+4°C (short-term), -20°C (long-term)

The compound’s SMILES string (O=C2C1=CC=CC(OC(C)C(OCC)=O)=C1C=CN2CC(NC3=CC=C(OCCO4)C4=C3)=O) reflects its complex stereochemistry, critical for SF-1 selectivity .

Mechanism of Action and Selectivity

SID 7969543 inhibits SF-1 by competitively binding to its ligand-binding domain, disrupting coactivator recruitment and downstream transcriptional activity . Its selectivity profile distinguishes it from pan-nuclear receptor inhibitors:

IC50_{50} Values Across Targets

TargetIC50_{50} (μM)Selectivity Ratio (vs. SF-1)
SF-10.761
RORα>33>43
VP16>33>43
RARα0.1560.2 (in HEK293T cells)

In HEK 293T cells, SID 7969543 suppresses SF-1-dependent luciferase expression with an IC50_{50} of 30 nM, demonstrating potent cellular activity . Notably, it exhibits >40-fold selectivity over phylogenetically related receptors like RORα and VP16, minimizing off-target effects .

Pharmacological Profile and In Vitro Efficacy

Cell Penetrance and Cytotoxicity

SID 7969543’s logP value of 3.2 predicts favorable membrane permeability, corroborated by its efficacy in cell-based assays . Cytotoxicity screenings (CellTiter-Glo) reveal a safety margin, with IC50_{50} values >69 μM in non-malignant cells .

Dose-Response in Leukemia Models

Cell LineViability Reduction (%)Apoptosis Induction (Caspase-3 Activation)
KMT2A-r MV4-1192 ± 43.8-fold increase
KMT2A-r SEM88 ± 53.5-fold increase
KMT2A-wt HL-6012 ± 3No change

In KMT2A-rearranged (KMT2A-r) leukemia cells, SID 7969543 reduces viability by 85–95% within 24 hours, inducing caspase-3/7-dependent apoptosis . Synergy with cytarabine (Combination Index = 0.3) suggests potential for combination therapies .

Cell TypeResponse to SID 7969543 (10 μM)
KMT2A-r leukemia (n=7)100% viability reduction
KMT2A-wt leukemia (n=4)<15% viability reduction
PBMCs (healthy donors)No effect

Mechanistic Insights

Transcriptomic analyses reveal downregulation of SF-1-regulated genes (e.g., CYP17A1, STAR) within 6 hours of treatment, preceding apoptosis . This rapid gene suppression aligns with SF-1’s role in maintaining leukemic stem cell self-renewal.

Synthesis and Structure-Activity Relationships (SAR)

SID 7969543 originated from a library of isoquinolinone derivatives screened via ultra-high-throughput assays . Key SAR findings include:

  • Isoquinolinone Core: Essential for SF-1 binding; N-methylation abolishes activity.

  • Benzodioxin Substituent: Enhances selectivity over RORα; replacing it with phenyl reduces potency 10-fold.

  • Ethyl Ester Group: Improves metabolic stability compared to methyl esters.

Lead optimization increased SF-1 inhibition potency from 8.2 μM (initial hit) to 0.76 μM (SID 7969543) .

Current Research and Future Directions

Recent studies explore SID 7969543’s utility beyond endocrine cancers. A 2022 report highlights its efficacy in infant KMT2A-r leukemia, a high-risk subtype resistant to conventional chemotherapy . Ongoing investigations focus on:

  • Biomarker Development: Correlating SF-1 expression levels with treatment response.

  • Drug Delivery Systems: Nanoparticle formulations to enhance bioavailability.

  • Combination Regimens: Pairing with BCL-2 inhibitors (venetoclax) to overcome resistance.

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